Furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide Furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10893006
InChI: InChI=1S/C13H9N3O3/c17-12(10-6-3-7-19-10)16-15-11-8-4-1-2-5-9(8)14-13(11)18/h1-7,14,18H
SMILES:
Molecular Formula: C13H9N3O3
Molecular Weight: 255.23 g/mol

Furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

CAS No.:

Cat. No.: VC10893006

Molecular Formula: C13H9N3O3

Molecular Weight: 255.23 g/mol

* For research use only. Not for human or veterinary use.

Furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide -

Specification

Molecular Formula C13H9N3O3
Molecular Weight 255.23 g/mol
IUPAC Name N-[(2-hydroxy-1H-indol-3-yl)imino]furan-2-carboxamide
Standard InChI InChI=1S/C13H9N3O3/c17-12(10-6-3-7-19-10)16-15-11-8-4-1-2-5-9(8)14-13(11)18/h1-7,14,18H
Standard InChI Key OJUZLPMHOJWBKE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CO3

Introduction

Synthesis and Structural Characterization

Synthetic Methodology

The ligand is synthesized by refluxing equimolar quantities of furan-2-carboxylic acid hydrazide and isatin in absolute ethanol under acidic conditions (e.g., glacial acetic acid) . The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of isatin, followed by dehydration to form the imine (C=N) bond. The product is typically isolated as a yellow crystalline solid with a yield of 70–80% after recrystallization from ethanol .

Reaction Scheme:
Furan-2-carboxylic acid hydrazide+IsatinEtOH, ΔFuran-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide\text{Furan-2-carboxylic acid hydrazide} + \text{Isatin} \xrightarrow{\text{EtOH, } \Delta} \text{Furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide}

FTIR Spectroscopy

Key IR absorption bands confirm critical functional groups:

  • C=O stretch (amide): 1670–1650 cm⁻¹

  • C=N stretch (imine): 1605–1590 cm⁻¹

  • N–H bend (hydrazide): 1550–1480 cm⁻¹

  • Furan ring vibrations: 1020–950 cm⁻¹

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆): δ 10.82 (s, 1H, NH), δ 8.45 (s, 1H, CH=N), δ 7.60–6.50 (m, 6H, aromatic protons) .

  • ¹³C NMR: δ 176.5 (C=O), δ 162.3 (C=N), δ 148.2–110.7 (aromatic carbons) .

UV-Vis Spectroscopy

Electronic transitions observed at λₘₐₓ ≈ 275 nm (π→π* of aromatic system) and 365 nm (n→π* of C=N and C=O groups) .

TechniqueKey ObservationsSignificance
FTIRC=O (1670 cm⁻¹), C=N (1605 cm⁻¹)Confirms hydrazone formation
¹H NMRδ 8.45 (CH=N), δ 10.82 (NH)Validates imine and amide protons
UV-Visλₘₐₓ = 275 nm, 365 nmIndicates conjugated π-system

Coordination Chemistry and Metal Complexes

Complexation with Transition Metals

The ligand acts as a bidentate chelator, coordinating through the imine nitrogen and carbonyl oxygen to form six-coordinate complexes with Co(II), Zn(II), and Cd(II) .

General Synthesis:
MCl2+2LigandEtOH[M(Ligand)2]Cl2\text{MCl}_2 + 2 \text{Ligand} \xrightarrow{\text{EtOH}} [\text{M(Ligand)}_2]\text{Cl}_2

Structural Features of Complexes

  • Geometry: Distorted octahedral, as determined by magnetic moments (μ = 3.2–4.5 BM for Co(II)) and electronic spectra .

  • Molar Conductivity: 80–120 Ω⁻¹ cm² mol⁻¹ (1 mM in DMF), indicating 1:2 electrolytic nature .

Table 2: Properties of Metal Complexes

Metal IonGeometryMagnetic Moment (BM)Λₘ (Ω⁻¹ cm² mol⁻¹)
Co(II)Octahedral4.2115
Zn(II)OctahedralDiamagnetic105
Cd(II)OctahedralDiamagnetic98

Biological Activity

Antimicrobial Activity

The ligand and its complexes exhibit moderate activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), with inhibition zones of 12–18 mm at 100 μg/mL . Enhanced activity in metal complexes is attributed to the chelation effect, which increases membrane permeability .

Table 3: Antimicrobial Activity Data

CompoundB. subtilis (Zone, mm)E. coli (Zone, mm)
Ligand1210
[Co(Ligand)₂]Cl₂1815
[Zn(Ligand)₂]Cl₂1614

Cytotoxicity

In vitro assays against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines show IC₅₀ values of 45–60 μM, compared to 5-fluorouracil (IC₅₀ = 8 μM) . The lower efficacy is hypothesized to stem from poor cellular uptake rather than intrinsic inactivity .

Applications and Future Directions

The ligand’s modular synthesis and ability to form stable metal complexes make it a candidate for:

  • Antimicrobial coatings: Functionalizing surfaces to inhibit bacterial growth .

  • Catalysis: As a ligand in asymmetric synthesis due to chiral indole motifs .

  • Drug delivery: Utilizing metal complexes for targeted therapy .

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